次亚磷酸四乙酯

描述

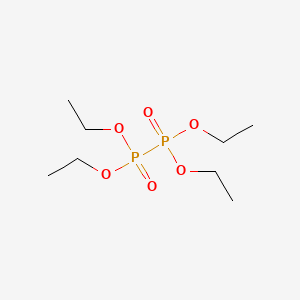

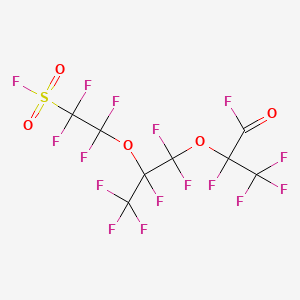

Hypophosphoric acid, also known as diphosphoric acid, is a mineral acid with the formula H4P2O6 . Each phosphorus atom in hypophosphoric acid is in a formal oxidation state of +4 . The phosphorus atoms are identical and joined directly with a P−P bond . Hypophosphoric acid can also condense with the hydroxyl groups of alcohols to form phosphate esters .

Synthesis Analysis

Hypophosphoric acid can be prepared by the reaction of red phosphorus with sodium chlorite at room temperature . A mixture of hypophosphoric acid, phosphorous acid (H3PO3), and phosphoric acid (H3PO4) is produced when white phosphorus oxidizes in air when partially immersed in water . The tetrasodium salt Na4P2O6·10H2O crystallizes at pH 10 and the disodium salt, Na2H2PO6·6H2O at pH 5.2 . The disodium salt can be passed through an ion exchange column to form the acid dihydrate, H4P2O6·2H2O .Molecular Structure Analysis

The structure of hypophosphoric acid contains a P−P bond . The first structure, H2P(=O)–(OH), having one hydroxyl group, a phosphoryl oxygen, and two P–H bonds, i.e., a pentavalent phosphorus atom, was the result of the NMR study by spin–spin splitting of aqueous H3PO2 solutions .Chemical Reactions Analysis

Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . RhCl3 catalyzed the exchange reaction of disulfides and hypodiphosphoric acid tetraalkyl esters in water under homogeneous conditions, which indicated the hypodiphosphoric acid tetraalkyl esters to be novel and efficient phosphorylation reagents in water .Physical And Chemical Properties Analysis

Esters are common solvents . Hypophosphorous acid is a colorless compound with a low melting point (m.p. 26.5 °C); it is soluble in water, alcohols, and dioxane .科学研究应用

反应性和合成

- 次亚磷酸酯显示出高反应性,并有望用于涉及形成磷碳 (P─C) 键的过程,如与环己醇和二异丙基亚烯基-α-D-呋喃糖体系的酯化合成所证明的 (Nifantyev 等,2005)。

- 自 1877 年以来,次亚磷酸(以前称为次亚磷酸)及其衍生物(包括酯)的合成一直是人们关注的课题。这些含有 >P(=O)-P(=O)< 片段的化合物在药学和自然界中发挥着至关重要的作用 (J. Nycz,2021)。

化学相互作用和应用

- 次亚磷酸酯,包括次亚磷酸酯,与醇反应,导致形成亚膦酸。该反应是各种化学过程的关键部分 (Devedjiev & Borisov,1990)。

- 次亚磷化合物,包括酯,参与金属催化的与烯丙、二烯和活化的烯丙亲电试剂形成 C-P 键的反应。这些反应对于烯丙 H-膦酸及其酯的合成至关重要,展示了它们在有机合成中的潜力 (Bravo-Altamirano 等,2008)。

环境影响

- 有机磷酸酯,如次亚磷酸四乙酯,用于各种应用,包括阻燃剂和增塑剂。它们的环境影响,特别是它们的毒性和持久性,越来越受到关注。已经进行研究以了解它们在环境中的分布和归宿,突出了它们在环境化学中的重要性 (Martínez-Carballo 等,2007)。

作为阻燃剂的潜力

- 次亚磷酸的衍生物四(三甲基甲硅烷基)次亚磷酸盐已被研究其作为阻燃剂的潜力。当它被应用于棉织物时,它会水解形成次亚磷酸,后者充当一种有效的阻燃剂,展示了它在材料科学中的实际应用 (Ruflin 等,2007)。

未来方向

There is a high interest in this class of compounds and synthetic applications in basic research . The review covers the strategies related to synthesizing hypodiphosphoric acid (former name hypophosphoric acid), its ester form, and diphosphine dioxides . Last but not least, a few properties and applications of the compounds with the outlined structures are presented .

属性

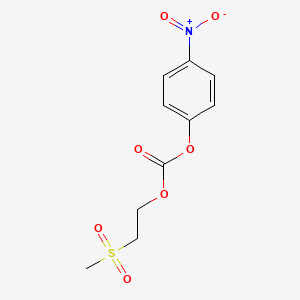

IUPAC Name |

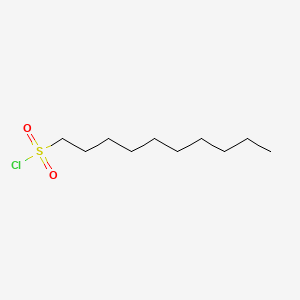

1-[diethoxyphosphoryl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O6P2/c1-5-11-15(9,12-6-2)16(10,13-7-3)14-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYTVTNVBQEUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338351 | |

| Record name | Hypophosphoric acid, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hypophosphoric acid, tetraethyl ester | |

CAS RN |

679-37-8 | |

| Record name | Hypophosphoric acid, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)